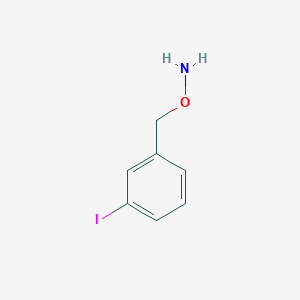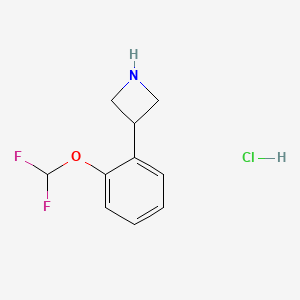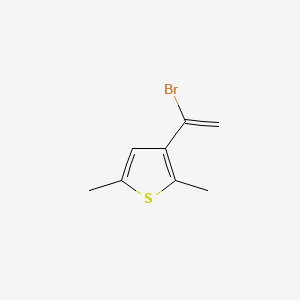
3-(1-Bromovinyl)-2,5-dimethylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Bromovinyl)-2,5-dimethylthiophene is an organosulfur compound that features a thiophene ring substituted with a bromovinyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromovinyl)-2,5-dimethylthiophene can be achieved through various methods. One common approach involves the bromination of 2,5-dimethylthiophene followed by a vinylation reaction. The bromination step typically uses N-bromosuccinimide (NBS) in the presence of light or a radical initiator to selectively brominate the thiophene ring. The subsequent vinylation can be carried out using a palladium-catalyzed coupling reaction with a vinyl halide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-Bromovinyl)-2,5-dimethylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids, while reduction can yield alkanes.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Substituted Thiophenes: Formed through substitution reactions.
Coupled Products: Resulting from Suzuki-Miyaura coupling reactions.
Oxidized or Reduced Derivatives: Depending on the reaction conditions.
Scientific Research Applications
3-(1-Bromovinyl)-2,5-dimethylthiophene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 3-(1-Bromovinyl)-2,5-dimethylthiophene in chemical reactions involves the activation of the bromovinyl group, which can undergo nucleophilic substitution or coupling reactions. The thiophene ring provides stability and electronic properties that facilitate these reactions.
Comparison with Similar Compounds
Similar Compounds
3-(1-Bromovinyl)thiophene: Lacks the methyl groups present in 3-(1-Bromovinyl)-2,5-dimethylthiophene.
2,5-Dibromothiophene: Contains two bromine atoms instead of a bromovinyl group.
3-Vinylthiophene: Lacks the bromine atom and methyl groups.
Uniqueness
This compound is unique due to the presence of both a bromovinyl group and two methyl groups on the thiophene ring. This combination of substituents provides distinct reactivity and electronic properties, making it valuable for specific synthetic applications.
Properties
Molecular Formula |
C8H9BrS |
|---|---|
Molecular Weight |
217.13 g/mol |
IUPAC Name |
3-(1-bromoethenyl)-2,5-dimethylthiophene |
InChI |
InChI=1S/C8H9BrS/c1-5-4-8(6(2)9)7(3)10-5/h4H,2H2,1,3H3 |
InChI Key |
JCPCPXHUAUGNPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[4-(Benzyloxy)-3-methoxyphenyl]-2-oxopropanoate](/img/structure/B15336594.png)

![(2,3,4,5,6-Pentafluorophenyl) 6-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexanoate](/img/structure/B15336610.png)
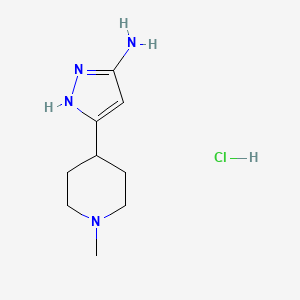
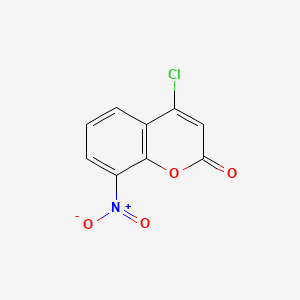
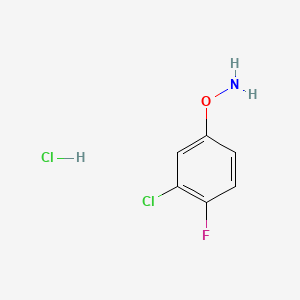
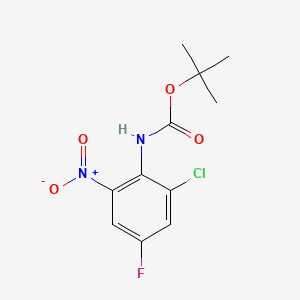
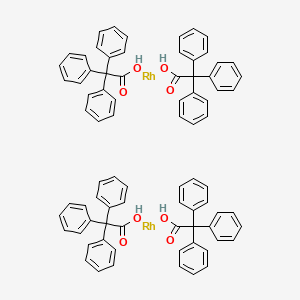
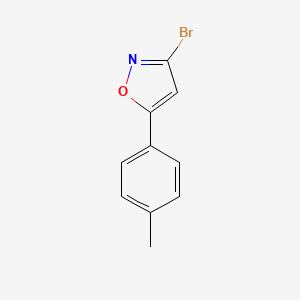
![4-Bromo-5-chloro-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one](/img/structure/B15336650.png)
![3-Amino-5-[4-(tert-butyl)phenyl]pyrazole Hydrochloride](/img/structure/B15336655.png)
